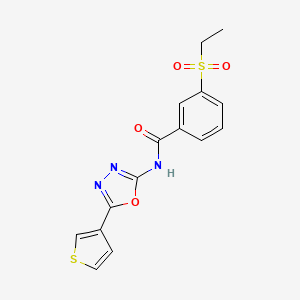

![molecular formula C20H24N6O3S B2540958 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941941-78-2](/img/structure/B2540958.png)

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that appears to be related to a class of compounds with potential antiviral activities. The structure suggests the presence of a pyrazolopyrimidinyl moiety, which is a common feature in molecules with biological activity, particularly those targeting viral infections.

Synthesis Analysis

The synthesis of related benzamide-based 5-aminopyrazoles is described in a study where these compounds were prepared through a multi-step reaction starting with benzoyl isothiocyanate and malononitrile in the presence of KOH–EtOH. This was followed by alkylation with alkyl halides and a subsequent reaction with hydrazine . Although the specific compound is not directly mentioned, the synthesis route for benzamide-based 5-aminopyrazoles could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques are crucial for confirming the structure of complex organic molecules, such as the one , and ensuring the correct molecular conformation and substitution patterns are achieved during synthesis.

Chemical Reactions Analysis

The related compounds synthesized in the studies have shown the ability to undergo further chemical reactions. For instance, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides were used to react with benzylthiol or thiophenols to yield tetrahydropyrazolodiazepinones . This indicates that the compound may also be reactive towards nucleophiles, such as thiols, to form new heterocyclic systems.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been tested for their biological activity. For example, some synthesized compounds were found to possess significant antiviral activities against the H5N1 subtype of the influenza A virus, with viral reduction in the range of 85–65% . This suggests that the compound may also exhibit similar biological properties, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed cytotoxic effects against HCT-116 and MCF-7 cell lines, indicating their potential in cancer treatment research. The structure-activity relationship (SAR) was explored to understand the correlation between chemical structures and biological activities (Rahmouni et al., 2016).

Antiviral Applications

Another study focused on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives, demonstrating significant antiviral activities against influenza A virus (H5N1). This highlights the compound's relevance in developing antiviral drugs, especially against bird flu influenza (Hebishy et al., 2020).

Anti-Inflammatory and Analgesic Agents

New heterocyclic compounds derived from visnaginone and khellinone were synthesized, including benzodifuranyl and thiazolopyrimidines, showing significant COX-1/COX-2 inhibition along with analgesic and anti-inflammatory activities. These findings contribute to the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives was also explored for their potential antimicrobial activity. Some synthesized compounds showed activity against various bacterial and fungal species, suggesting their application in antimicrobial drug development (Abdel‐Aziz et al., 2008).

Solid-Phase Synthetic Methods

A novel solid-phase synthetic method was developed for the production of a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives. This method facilitates the rapid synthesis of a diverse range of compounds, enabling high-throughput screening for various biological activities (Heo & Jeon, 2017).

Propiedades

IUPAC Name |

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-12(2)9-22-17-14-10-23-26(18(14)25-20(24-17)30-3)7-6-21-19(27)13-4-5-15-16(8-13)29-11-28-15/h4-5,8,10,12H,6-7,9,11H2,1-3H3,(H,21,27)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSVJFBSKGRJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

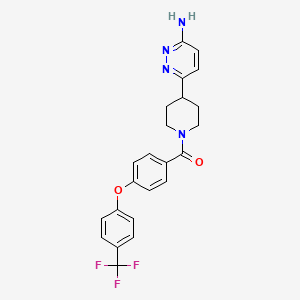

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2540879.png)

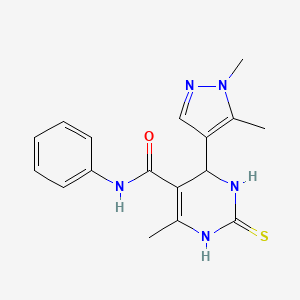

![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)

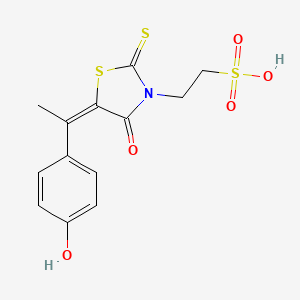

![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)

![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2540890.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)

![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)